molecular formula C14H12ClN5O5S2 B2953988 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1048679-66-8

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2953988
CAS No.: 1048679-66-8
M. Wt: 429.85
InChI Key: YEDUNOMQRYQIDY-UHFFFAOYSA-N
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Description

The compound “1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide” is a structurally complex molecule featuring a pyrrolidine core modified with two distinct heterocyclic systems. The pyrrolidine nitrogen is substituted with a sulfonyl group derived from 5-chlorothiophene, which introduces electron-withdrawing and steric effects. The carboxamide group at the pyrrolidine’s second position is linked to a 1,3,4-oxadiazol-2-yl moiety, further substituted at position 5 with an isoxazol-5-yl group.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O5S2/c15-10-3-4-11(26-10)27(22,23)20-7-1-2-8(20)12(21)17-14-19-18-13(24-14)9-5-6-16-25-9/h3-6,8H,1-2,7H2,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDUNOMQRYQIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine backbone substituted with an isoxazole and a chlorothiophenesulfonyl group. The presence of these functional groups contributes to its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing the isoxazole moiety have shown varying degrees of activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific compound may also exhibit similar or enhanced antibacterial effects due to its unique structure.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of key enzymes involved in various biochemical pathways. Research indicates that isoxazole derivatives can inhibit enzymes like acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and nitrogen metabolism, respectively . The sulfonamide group may enhance this inhibitory effect through specific interactions with the enzyme active sites.

Antithrombotic Effects

Chlorothiophene derivatives have been identified as potential inhibitors of coagulation factors such as factor Xa and thrombin. These compounds are valuable in the treatment and prevention of thromboembolic diseases . Given the structural similarities, it is plausible that the compound under investigation may exhibit similar antithrombotic properties.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Isoxazole Derivatives : A review highlighted the broad spectrum of biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects . The structure–activity relationship (SAR) studies suggest modifications can significantly influence potency.
  • Synthesis and Evaluation : A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their biological activities. Some compounds demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard references .
  • Molecular Docking Studies : Investigations using molecular docking techniques revealed how these compounds interact with target enzymes at the molecular level. This approach helps in understanding the binding affinities and mechanisms of action .

Data Tables

Activity Type Tested Compounds IC50 Values (µM) Comments
AntibacterialVarious isoxazole derivatives2.14 - 6.28Moderate to strong activity against specific strains
Enzyme InhibitionPyrrolidine derivatives0.63 - 2.17Strong AChE inhibitors
AntithromboticChlorothiophene derivativesNot specifiedPotential for thromboembolic disorder treatment

Comparison with Similar Compounds

Pyrrolidine Modifications

  • 5-Oxopyrrolidine vs. Carboxamide : , and 4 feature a 5-oxopyrrolidine (ketone at position 5), which may reduce conformational flexibility compared to the target’s pyrrolidine-2-carboxamide .

Heterocyclic Systems

  • Oxadiazole vs. Thiadiazole : The target’s 1,3,4-oxadiazole (oxygen and nitrogen) contrasts with the 1,3,4-thiadiazole (sulfur and nitrogen) in , and 4. Oxadiazoles generally exhibit higher metabolic stability, while thiadiazoles may enhance π-π stacking .
  • Isoxazol-5-yl Substituent : The target’s isoxazol-5-yl group on oxadiazole introduces additional hydrogen-bonding sites, unlike the isopropyl () or dioxolane-ethyl sulfanyl groups () .

Physicochemical Implications

  • Polarity : The sulfonyl group in the target likely increases polarity compared to the dioxolane-ethyl sulfanyl () or isopropyl () substituents .
  • Steric Effects : The 5-chlorothiophene sulfonyl and isoxazol-oxadiazole groups in the target may impose greater steric hindrance than the smaller fluorophenyl or methylphenyl groups in analogs .

Research Findings and Implications

While explicit data on the target compound’s biological activity or physicochemical properties are absent in the provided evidence, structural comparisons suggest:

Enhanced Binding Potential: The sulfonyl and isoxazol-oxadiazole motifs may improve target engagement in enzymes or receptors requiring polar interactions.

Metabolic Stability : The oxadiazole core could offer resistance to oxidative degradation compared to thiadiazole analogs .

Solubility Challenges : The combination of hydrophobic (chlorothiophene) and polar (sulfonyl, oxadiazole) groups may result in intermediate solubility, necessitating formulation optimization.

Further studies are required to validate these hypotheses and explore synthetic routes, toxicity, and pharmacokinetics.

Q & A

Basic: What are the recommended synthetic strategies for preparing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-2-carboxamide?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Core Pyrrolidine Formation : Construct the pyrrolidine backbone using cyclization reactions, such as intramolecular alkylation of γ-amino ketones.

Sulfonylation : React the pyrrolidine intermediate with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Oxadiazole-Isoxazole Coupling : Use carbodiimide coupling reagents (e.g., EDCl/HOBt) to conjugate the oxadiazole-isoxazole moiety to the pyrrolidine-carboxamide.
Key Variables : Monitor reaction stoichiometry (e.g., 1:1 molar ratio for sulfonylation) and temperature (e.g., 0–5°C for sulfonyl chloride stability). Purification via flash chromatography (silica gel, gradient elution with DCM/MeOH) is critical .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Employ a combination of spectroscopic and analytical techniques:

  • NMR : Confirm regiochemistry of the isoxazole (δ 8.2–8.5 ppm for H-4) and sulfonyl group (δ 3.1–3.3 ppm for S-CH2).
  • IR : Validate sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and carboxamide (C=O stretch at 1650–1700 cm⁻¹) functionalities.
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₆H₁₄ClN₅O₄S₂: 472.02 Da).
  • X-ray Crystallography (if available): Resolve stereochemistry of the pyrrolidine ring and confirm bond angles .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Scaffold Modifications :

  • Replace the 5-chlorothiophene sulfonyl group with other electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to assess impact on target binding.
  • Modify the oxadiazole linker length (e.g., replacing 1,3,4-oxadiazole with 1,2,4-triazole) to evaluate conformational flexibility.

Biological Assays :

  • Use enzyme inhibition assays (e.g., kinase or protease targets) to measure IC₅₀ values.
  • Compare activity against structurally related analogs (e.g., pyrazole derivatives in ).

Computational Modeling : Perform molecular docking to predict binding modes and guide rational design .

Advanced: How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

Assay Validation :

  • Confirm assay reproducibility using positive controls (e.g., known inhibitors for enzyme targets).
  • Standardize conditions (pH, temperature, solvent concentration) to minimize variability.

Mechanistic Studies :

  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Perform cellular uptake assays to evaluate membrane permeability discrepancies.

Data Normalization : Normalize activity data to internal controls (e.g., % inhibition relative to baseline) and report confidence intervals .

Advanced: What in vitro and in vivo models are suitable for evaluating pharmacokinetic (PK) properties?

Methodological Answer:

In Vitro :

  • Microsomal Stability : Incubate with liver microsomes (human/rodent) to measure metabolic half-life.
  • Plasma Protein Binding : Use equilibrium dialysis to assess free fraction.

In Vivo :

  • Rodent PK Studies : Administer via IV/PO routes and collect plasma samples for LC-MS/MS analysis.
  • Tissue Distribution : Quantify compound levels in target organs (e.g., liver, brain) using radiolabeled analogs.

Key Parameters : Calculate clearance (CL), volume of distribution (Vd), and bioavailability (F%) .

Basic: How can researchers ensure compound stability during storage and handling?

Methodological Answer:

Storage Conditions :

  • Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis.
  • Use amber vials to protect against photodegradation.

Stability Monitoring :

  • Perform periodic HPLC analysis to detect degradation products (e.g., sulfonic acid derivatives).
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .

Advanced: How to validate analytical methods for quantifying impurities in synthesized batches?

Methodological Answer:

Method Development :

  • Use reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm).
  • Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for peak resolution.

Validation Parameters :

  • Linearity : R² ≥ 0.995 over 50–150% of target concentration.
  • LOQ/LOD : ≤ 0.1% for impurities.

Reference Standards : Compare against certified impurities (e.g., des-chloro analogs) .

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